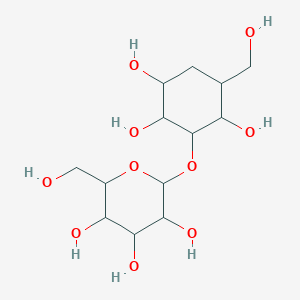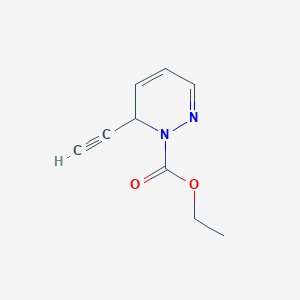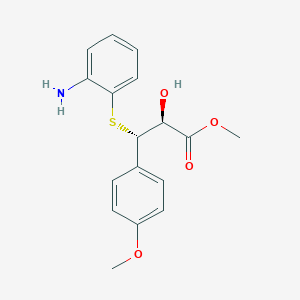
4-Hydroxytamoxifen acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxytamoxifen acid (4-OHT) is a synthetic derivative of tamoxifen, a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer. 4-OHT is an active metabolite of tamoxifen and has a higher affinity for estrogen receptors than its parent compound. Due to its high potency and selectivity, 4-OHT has become a valuable tool in scientific research, particularly in the field of molecular biology.
Mécanisme D'action
The mechanism of action of 4-Hydroxytamoxifen acid is similar to that of tamoxifen. It functions as a competitive inhibitor of estrogen binding to the estrogen receptor, preventing the activation of downstream signaling pathways. However, 4-Hydroxytamoxifen acid has a higher affinity for the estrogen receptor than tamoxifen, making it a more potent inhibitor of estrogen signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxytamoxifen acid are similar to those of tamoxifen. It has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and to induce apoptosis in these cells. In addition, 4-Hydroxytamoxifen acid has been shown to modulate the expression of a variety of genes involved in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Hydroxytamoxifen acid in lab experiments is its high potency and selectivity for the estrogen receptor. This allows researchers to study the function of estrogen receptors and their downstream signaling pathways with a high degree of specificity. However, 4-Hydroxytamoxifen acid has a relatively short half-life in vivo, which can limit its usefulness in some experiments. In addition, its high potency can also lead to off-target effects if not used carefully.
Orientations Futures
There are many potential future directions for research involving 4-Hydroxytamoxifen acid. One area of interest is the development of new analogs of 4-Hydroxytamoxifen acid with improved pharmacokinetic properties and/or selectivity for specific estrogen receptor isoforms. Another area of interest is the use of 4-Hydroxytamoxifen acid in combination with other drugs or therapies to enhance its efficacy in treating breast cancer and other diseases. Finally, there is growing interest in using 4-Hydroxytamoxifen acid as a tool to study the role of estrogen signaling in various physiological and pathological processes, including aging, neurodegeneration, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 4-Hydroxytamoxifen acid involves the hydroxylation of tamoxifen at the para position of the phenyl ring using a suitable oxidizing agent. The reaction can be carried out using a variety of methods, including enzymatic hydroxylation, chemical oxidation, and electrochemical oxidation. One of the most commonly used methods is the enzymatic hydroxylation of tamoxifen using cytochrome P450 enzymes.
Applications De Recherche Scientifique
4-Hydroxytamoxifen acid is widely used in scientific research as a tool to study the function of estrogen receptors and their role in various biological processes. It is particularly useful in studying the mechanisms of estrogen receptor signaling and the regulation of gene expression. 4-Hydroxytamoxifen acid is also used to induce conditional gene expression in transgenic mice and other model organisms, allowing researchers to study the function of specific genes in vivo.
Propriétés
Numéro CAS |
141777-00-6 |
|---|---|
Nom du produit |
4-Hydroxytamoxifen acid |
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O4/c1-2-22(17-6-4-3-5-7-17)24(18-8-12-20(25)13-9-18)19-10-14-21(15-11-19)28-16-23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27)/b24-22- |
Clé InChI |
SBXYYKVYOGLJOX-GYHWCHFESA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
Synonymes |
(Z)-4-HTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



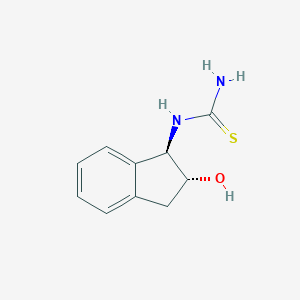
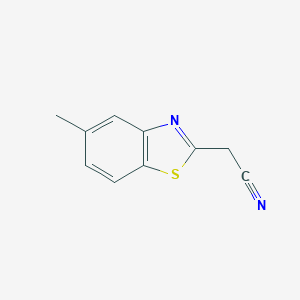
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

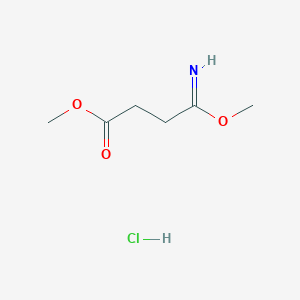
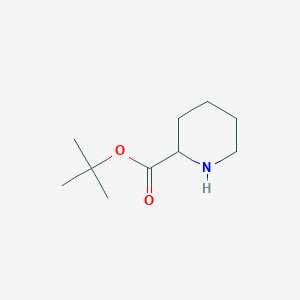
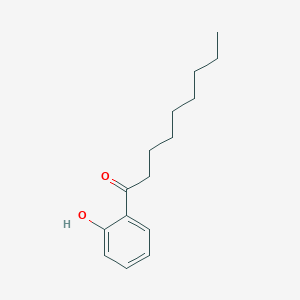
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
